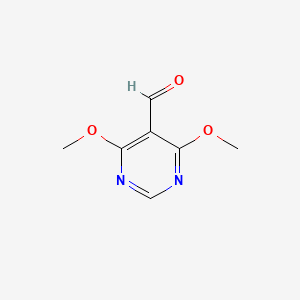

4,6-Dimethoxypyrimidine-5-carbaldehyde

Description

Historical Context and Evolution of Pyrimidine (B1678525) Research

The journey of pyrimidine research began in the 19th century with the initial isolation and study of pyrimidine derivatives like alloxan. wikipedia.org However, it wasn't until 1879 that a laboratory synthesis of a pyrimidine, specifically barbituric acid, was achieved by Grimaux. wikipedia.org This marked a pivotal moment, paving the way for systematic investigation into this class of compounds. The discovery of pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids (DNA and RNA) solidified the immense biological significance of the pyrimidine scaffold. wikipedia.orgresearchgate.net This understanding spurred decades of research, unraveling their roles in genetic coding, cellular metabolism, and enzyme function. researchgate.netnih.gov Over the past 60 years, the pyrimidine core has become an increasingly vital structure in a multitude of drug molecules. mdpi.com

Importance of Pyrimidine Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrimidine ring is classified as a "privileged scaffold" in medicinal chemistry, a testament to its frequent appearance in biologically active compounds. nih.govmdpi.comnih.gov Its unique physicochemical properties have led to its incorporation into a wide array of therapeutic agents. mdpi.com The synthetic accessibility and structural versatility of the pyrimidine framework allow chemists to readily generate diverse libraries of compounds for biological screening. mdpi.com

In organic synthesis, the preparation of pyrimidines is well-established, often involving the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines. wikipedia.org The Biginelli reaction and other multicomponent reactions also provide efficient routes to functionalized pyrimidines. wikipedia.org

From a medicinal chemistry perspective, pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including:

Anticancer nih.govnih.govnih.gov

Antiviral nih.gov

Antimicrobial orientjchem.org

Anti-inflammatory nih.govmdpi.com

Antihypertensive nih.gov

This wide-ranging therapeutic potential has fueled continuous interest and exploration of pyrimidine-based compounds in the quest for novel and more effective treatments for a myriad of diseases. nih.govgsconlinepress.comresearchgate.net

Overview of 4,6-Dimethoxypyrimidine-5-carbaldehyde within Heterocyclic Frameworks

Within the vast family of pyrimidine derivatives, this compound stands out as a valuable and versatile building block in organic synthesis.

Structural Attributes and Reactivity Potential

Structural Attributes:

The structure of this compound is characterized by a pyrimidine ring substituted with two methoxy (B1213986) groups at positions 4 and 6, and a carbaldehyde (or formyl) group at position 5. uni.lusigmaaldrich.com

| Property | Value |

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 4,6-dimethoxy-5-pyrimidinecarbaldehyde |

| InChI Key | WQGFZQFGVYDFOP-UHFFFAOYSA-N |

| Physical Form | Solid |

Reactivity Potential:

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the pyrimidine ring and the aldehyde group influences the aromatic system. The aldehyde group itself is a key reactive site, readily participating in a variety of chemical transformations, including:

Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form larger, more complex molecular architectures. For instance, a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), undergoes Claisen-Schmidt condensation. mdpi.com

Cyclization Reactions: The strategic placement of the aldehyde group adjacent to the methoxy-substituted positions facilitates intramolecular cyclization reactions to construct fused heterocyclic systems. Studies on the related 4,6-dichloropyrimidine-5-carbaldehyde (B460487) have shown its utility in synthesizing pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. nuph.edu.ua

Nucleophilic Aromatic Substitution (SNAr): While the methoxy groups are generally less reactive leaving groups than halogens, under certain conditions, they can be displaced by strong nucleophiles. The reactivity of the related 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) in SNAr reactions highlights the potential for functionalization at these positions.

Rationale for Dedicated Academic Investigation of this compound

The academic interest in this compound stems primarily from its role as a versatile intermediate in the synthesis of more complex, biologically relevant molecules. Its structural features provide a scaffold for the construction of diverse compound libraries, which can then be screened for various pharmacological activities.

The aldehyde functionality serves as a convenient handle for introducing molecular diversity, while the dimethoxy-pyrimidine core can be a key pharmacophore. Research on analogous compounds like 4,6-dichloropyrimidine-5-carbaldehyde has demonstrated the potential to generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines, which are themselves valuable intermediates for further functionalization. researchgate.net The development of efficient synthetic routes to new pyrimidine and pyrrolopyrimidine derivatives using related starting materials underscores the importance of such building blocks in medicinal chemistry research.

In essence, the dedicated academic investigation of this compound is driven by its potential to unlock novel chemical space and facilitate the discovery of new therapeutic agents. Its strategic combination of a privileged pyrimidine core and a reactive aldehyde group makes it a valuable tool in the arsenal (B13267) of synthetic and medicinal chemists.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dimethoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGFZQFGVYDFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403278 | |

| Record name | 4,6-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4558-59-2 | |

| Record name | 4,6-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxypyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 4,6 Dimethoxypyrimidine 5 Carbaldehyde

Carbonyl Reactivity at the 5-Position

The aldehyde functional group at the C5 position of the pyrimidine (B1678525) ring is a primary center for chemical transformations, engaging readily with a variety of nucleophiles. Its reactivity is central to the construction of more complex molecular architectures built upon the pyrimidine scaffold.

Condensation Reactions with Amines: Formation of Schiff Bases

The reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a fundamental condensation reaction. uobasrah.edu.iqnih.gov The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov This intermediate then dehydrates, often under acidic or basic catalysis, to yield the final Schiff base. This process is crucial for creating C=N double bonds, which are valuable synthons in organic chemistry. nih.gov

In the context of 4,6-dimethoxypyrimidine-5-carbaldehyde, the general reaction with a primary amine (R-NH₂) proceeds to form the corresponding N-substituted 1-(4,6-dimethoxypyrimidin-5-yl)methanimine. These reactions are typically carried out by heating the reactants in a suitable solvent, such as ethanol. uobasrah.edu.iq

Cyclocondensation Reactions

Cyclocondensation reactions involving the aldehyde group are powerful methods for constructing fused heterocyclic ring systems. In these reactions, the aldehyde reacts with a bifunctional nucleophile, leading to an initial condensation followed by an intramolecular cyclization to form a new ring fused to the pyrimidine core.

The synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological and pharmacological relevance, can be achieved from pyrimidine-5-carbaldehyde (B119791) precursors. semanticscholar.orgsemanticscholar.org Research on the closely related analogue, 4,6-dichloropyrimidine-5-carboxaldehyde, provides significant insight into this transformation. researchgate.net The reaction with various substituted hydrazines leads to the formation of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines.

The process involves an initial condensation of the hydrazine (B178648) with the aldehyde to form a hydrazone. This is followed by an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone attacks one of the chloro-substituted carbons of the pyrimidine ring, leading to cyclization and elimination of hydrogen chloride. researchgate.net The selectivity and reaction conditions are highly dependent on the nature of the hydrazine. Aromatic hydrazines typically require high temperatures without an external base, whereas aliphatic hydrazines react at room temperature in the presence of a base. researchgate.net

Table 1: Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde and Various Hydrazines Data sourced from Morrill, C., et al. (2013). researchgate.net

| Hydrazine Reactant (R-NHNH₂) | Base | Temperature (°C) | Product (1-R-4-chloropyrazolo[3,4-d]pyrimidine) | Yield (%) |

| Phenylhydrazine | None | 120 | 1-Phenyl-4-chloropyrazolo[3,4-d]pyrimidine | 91 |

| 4-Methoxyphenylhydrazine | None | 120 | 1-(4-Methoxyphenyl)-4-chloropyrazolo[3,4-d]pyrimidine | 91 |

| 4-Chlorophenylhydrazine | None | 120 | 1-(4-Chlorophenyl)-4-chloropyrazolo[3,4-d]pyrimidine | 87 |

| Methylhydrazine | Et₃N | Room Temp | 1-Methyl-4-chloropyrazolo[3,4-d]pyrimidine | 89 |

| Ethylhydrazine | Et₃N | Room Temp | 1-Ethyl-4-chloropyrazolo[3,4-d]pyrimidine | 91 |

Pyrido[2,3-d]pyrimidine (B1209978) Synthesis via Friedländer-Type Reactions

The Friedländer annulation is a classic method for synthesizing quinolines and, by extension, other fused pyridine (B92270) systems. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile). researchgate.net This methodology has been adapted for the synthesis of pyrido[2,3-d]pyrimidines, which are important heterocyclic scaffolds in medicinal chemistry. nih.govnih.govrsc.org

Studies on 4-aminopyrimidine-5-carbaldehyde (B100492) derivatives demonstrate their utility in Friedländer-type reactions. For instance, 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes react with various acetophenones under solvent-free conditions in the presence of BF₃-Et₂O as a catalyst. researchgate.net The reaction proceeds via an initial aldol-type condensation between the enolate of the acetophenone (B1666503) and the pyrimidine carbaldehyde, followed by cyclization and dehydration to furnish the 7-arylpyrido[2,3-d]pyrimidine product. researchgate.net This approach highlights the potential of the aldehyde group in this compound analogues to serve as a key building block for constructing the fused pyridine ring of the pyrido[2,3-d]pyrimidine system.

Reactions with Other Nucleophiles

Beyond nitrogen nucleophiles, the aldehyde group at the 5-position readily reacts with carbon-based nucleophiles. A notable example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone under basic conditions to form an α,β-unsaturated ketone (a chalcone).

This reactivity is demonstrated in studies using 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). mdpi.com In a 'one-pot' process, this starting material undergoes both solvolysis (substitution of a chlorine with an alkoxide from the solvent) and a subsequent Claisen-Schmidt condensation with acetophenone in the presence of sodium hydroxide (B78521). mdpi.com The enolate of acetophenone acts as the carbon nucleophile, attacking the aldehyde carbonyl to form a pyrimidine-based chalcone. This transformation showcases the aldehyde's capacity to participate in C-C bond-forming reactions, expanding the synthetic utility of the pyrimidine scaffold.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Analogues

While the dimethoxy groups on this compound are generally poor leaving groups, the corresponding halogenated analogues, such as 4,6-dichloro- or 4-chloro-6-methoxy-pyrimidine-5-carbaldehyde, are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogens sufficiently activates the carbon positions for nucleophilic attack, a process further enhanced by the presence of good leaving groups like halogens. mdpi.comuniatlantico.edu.co

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com A nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the two chlorine atoms at the C4 and C6 positions are activated for substitution. mdpi.comuniatlantico.edu.co The reaction with nucleophiles like amines (amination) or alkoxides (solvolysis) can proceed under mild conditions. mdpi.com For example, treatment with an amine in the presence of a base like triethylamine (B128534) leads to the substitution of one of the chlorine atoms. researchgate.net Similarly, using an alcohol as a solvent in the presence of a strong base like sodium hydroxide results in a solvolysis reaction where an alkoxide displaces a chlorine atom. mdpi.comuniatlantico.edu.co The regioselectivity of these reactions can be influenced by the specific reaction conditions and the nature of the nucleophile. wuxiapptec.com

Table 2: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Data sourced from Quiroga, J., et al. (2022). mdpi.comresearchgate.net

| Nucleophile/Solvent | Base | Conditions | Product |

| Indoline / Ethanol | NaOH | Room Temp, 1h | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde* |

| Ethanol | NaOH | Reflux, 3h | 2-amino-4-ethoxy-6-chloropyrimidine-5-carbaldehyde |

| Methanol (B129727) | NaOH | Room Temp, 1h | 2-amino-4-chloro-6-methoxypyrimidine-5-carbaldehyde |

*Note: In this specific case, a sequential SNAr (amination) and solvolysis reaction occurred.

Amination Reactions

The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring, in concert with the aldehyde group at the 5-position, activates the ring for nucleophilic aromatic substitution (SNAr) reactions. While direct amination studies on this compound are not extensively documented in readily available literature, valuable insights can be drawn from the reactivity of analogous systems. For instance, studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that they undergo unexpected reactions with primary amines. Instead of the anticipated simple displacement of the chlorine atom, a disubstituted product is formed where both the chlorine and the alkoxy group are replaced by the amine. chemrxiv.org

In a specific study, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines at room temperature did not yield the expected 6-alkoxy-4-alkylamine-5-nitropyrimidine. Instead, the reaction preferentially formed the symmetric disubstituted dialkylamine pyrimidine. chemrxiv.org This suggests a sequential substitution pattern, where the more labile chlorine atom is displaced first, followed by the displacement of the alkoxy group. chemrxiv.org This unexpected reactivity was observed with various alkoxy groups and a range of primary amines, indicating the generality of this transformation under mild conditions. chemrxiv.org

While the 5-nitro group is a stronger activating group than a 5-carbaldehyde, this research provides a strong indication that the methoxy (B1213986) groups in this compound could potentially be displaced by amines, likely under more forcing conditions than those required for the chloro-analogs. The reaction would likely proceed via a Meisenheimer complex, a key intermediate in SNAr reactions. chemrxiv.org

| Reactant | Amine | Product | Reference |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine | Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidine | chemrxiv.org |

This table is based on an analogous compound and illustrates the potential for amination to displace alkoxy groups on an activated pyrimidine ring.

Solvolysis Processes

Solvolysis, a reaction where the solvent acts as the nucleophile, is a potential transformation for activated pyrimidine systems. In the case of this compound, solvolysis would involve the displacement of one or both methoxy groups by a solvent molecule, such as water or an alcohol. While specific solvolysis studies on this compound are not readily found, the principles can be inferred from related pyrimidine chemistries. For instance, in the reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, solvolysis products are observed alongside amination products, particularly when a high concentration of alkoxide ions is present from the use of an alcohol as a solvent in the presence of a base. mdpi.com This indicates that under certain conditions, the solvent can compete with other nucleophiles.

Given that methoxy groups are generally poorer leaving groups than chloro groups, the solvolysis of this compound would likely require more stringent conditions, such as elevated temperatures or the presence of an acid or base catalyst to facilitate the departure of the methoxy group.

Influence of Structural Factors on Regioselectivity and Reaction Outcomes

The regioselectivity of nucleophilic attack on the pyrimidine ring is a critical aspect of its chemistry, and it is profoundly influenced by the electronic nature of the substituents. In this compound, the two methoxy groups at positions 4 and 6 are electron-donating through resonance, which would typically deactivate the ring towards nucleophilic attack. However, the two ring nitrogens and the strongly electron-withdrawing 5-carbaldehyde group counteract this effect, making the ring susceptible to SNAr.

The positions ortho and para to the nitrogen atoms (positions 2, 4, and 6) are the most activated towards nucleophilic attack. In this specific molecule, positions 4 and 6 are occupied by methoxy groups. The study on 6-alkoxy-4-chloro-5-nitropyrimidines demonstrated that the chlorine atom at position 4 is a better leaving group than the alkoxy group at position 6, leading to its initial displacement. chemrxiv.org This suggests a hierarchy of leaving group ability.

For this compound, since both leaving groups are identical, the regioselectivity of a mono-substitution reaction would be governed by more subtle electronic and steric factors. However, it is plausible that under forcing conditions, disubstitution could occur. The electron-withdrawing aldehyde group at position 5 significantly influences the electron distribution in the ring, enhancing the electrophilicity of the carbon atoms at positions 4 and 6, thereby facilitating nucleophilic attack at these positions.

Derivatization at Methoxy and Pyrimidine Ring Positions

Conversion to Carboxylic Acid Derivatives

The aldehyde functional group at the 5-position of this compound is a prime site for chemical modification, most notably through oxidation to a carboxylic acid. The resulting 4,6-dimethoxypyrimidine-5-carboxylic acid is a known compound and is commercially available, indicating that this transformation is synthetically accessible. researchgate.net

While specific literature detailing the oxidation of 5-formyl-4,6-dimethoxypyrimidine is not abundant, general methods for the oxidation of aldehydes to carboxylic acids are well-established and would likely be applicable. For instance, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) to 5-nitro-2,4,6-triaminopyrimidine (B1305389) has been successfully achieved using peroxytrifluoroacetic acid, demonstrating that substituents at the 5-position of a pyrimidine ring can be oxidized without disrupting the core structure. researchgate.net

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate, chromic acid, and milder reagents like silver oxide or buffered sodium chlorite. The choice of reagent would depend on the desired selectivity and the need to preserve the methoxy groups and the pyrimidine ring.

| Starting Material | Product | Potential Reagents |

| This compound | 4,6-Dimethoxypyrimidine-5-carboxylic acid | KMnO₄, H₂CrO₄, Ag₂O, NaClO₂ |

Modifications and Functionalizations of the Pyrimidine Nucleus

Beyond the chemistry of the aldehyde group, the pyrimidine nucleus of this compound offers opportunities for further functionalization, primarily through the displacement of the methoxy groups. As discussed in the context of amination reactions, alkoxy groups on an activated pyrimidine ring can serve as leaving groups in SNAr reactions. chemrxiv.org

The successful synthesis of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines from 6-alkoxy-4-chloro-5-nitropyrimidines provides a strong precedent for the feasibility of displacing the methoxy groups in this compound with various nucleophiles. chemrxiv.org This would allow for the introduction of a wide range of functional groups at the 4 and 6 positions, leading to a diverse array of derivatives. For example, reaction with different amines could lead to a library of 4,6-diaminopyrimidine-5-carbaldehydes, which are valuable precursors for more complex heterocyclic systems.

Furthermore, the pyrimidine ring itself can undergo transformations, although this typically requires more drastic conditions. Quaternization of one of the ring nitrogens can significantly enhance the ring's susceptibility to nucleophilic attack and can even lead to ring-opening and rearrangement reactions. wur.nl

| Reaction Type | Potential Reactants | Potential Products |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | 4,6-Disubstituted-pyrimidine-5-carbaldehydes |

| Ring Transformation | Strong Nucleophiles/Bases | Various heterocyclic systems |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

An FT-IR spectrum of 4,6-dimethoxypyrimidine-5-carbaldehyde would be expected to show characteristic absorption bands corresponding to its principal functional groups. Key expected vibrations would include:

C=O Stretching: A strong absorption band, typically in the region of 1680-1700 cm⁻¹, is characteristic of the aldehyde carbonyl group.

C-H Stretching: Aldehydic C-H stretching usually appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic or heteroaromatic C-H stretching would be observed above 3000 cm⁻¹.

C-O Stretching: The methoxy (B1213986) groups would produce strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region.

Pyrimidine (B1678525) Ring Vibrations: C=N and C=C stretching vibrations within the pyrimidine ring would appear in the 1600-1400 cm⁻¹ fingerprint region.

Without experimental data from published literature, a specific data table cannot be generated.

FT-Raman spectroscopy provides complementary information to FT-IR. In a Raman spectrum of this compound, one would expect to see:

Symmetric Vibrations: The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum.

C=O Group: The carbonyl stretch would also be visible, though its intensity can vary.

Non-polar Bonds: C-C and C-H bonds would also show characteristic signals.

Detailed experimental FT-Raman data for this specific compound is not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H-NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the expected signals are:

Aldehyde Proton (-CHO): A singlet, typically appearing far downfield between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

Pyrimidine Ring Proton (H-2): A singlet corresponding to the proton at the C-2 position of the pyrimidine ring. Its chemical shift would be in the aromatic region, likely between δ 8.5-9.0 ppm.

Methoxy Protons (-OCH₃): A singlet integrating to six protons (or two separate singlets each integrating to three protons if they are in different environments, though they are expected to be equivalent here). This signal would be found upfield, typically around δ 3.9-4.2 ppm.

A precise data table with chemical shifts (δ) and coupling constants (J) cannot be compiled without access to experimental spectra.

The ¹³C-NMR spectrum reveals the different carbon environments in the molecule. The expected signals for this compound would be:

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

Pyrimidine Ring Carbons: Carbons C-4 and C-6, bonded to the oxygen of the methoxy groups, would be found far downfield (around δ 170 ppm). The carbon at C-2 would also be in the aromatic region (around δ 155-160 ppm), while the C-5 carbon attached to the aldehyde would be further upfield.

Methoxy Carbons (-OCH₃): A signal in the upfield region, typically around δ 55-60 ppm.

Specific chemical shift values from experimental analysis are required for an accurate data table.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks. For this molecule, it would primarily confirm the absence of coupling for the singlet protons.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons. This would link the H-2 proton to C-2, and the methoxy protons to the methoxy carbons.

A detailed analysis of these advanced techniques requires experimental data which is not currently available in the searched literature.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of molecular weight and elemental formula and can provide structural details through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules. It typically generates protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, or deprotonated molecules [M-H]⁻ with minimal fragmentation. For this compound (C₇H₈N₂O₃), ESI-MS analysis would be expected to produce several characteristic ions. The analysis of a related compound, 2-Amino-4,6-dimethoxypyrimidine (B117758), has been performed using ESI-MS/MS, demonstrating the suitability of this technique for pyrimidine derivatives. chemicalbook.com The positive ion mode would likely show prominent peaks corresponding to the protonated and sodiated adducts, while the negative ion mode would show the deprotonated molecule. nih.gov Predicted m/z values for common adducts are crucial for identifying the compound in a spectrum. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound This table is generated based on predicted data.

| Adduct Formula | Adduct Type | Predicted m/z |

| [C₇H₈N₂O₃ + H]⁺ | [M+H]⁺ | 169.06078 |

| [C₇H₈N₂O₃ + Na]⁺ | [M+Na]⁺ | 191.04272 |

| [C₇H₈N₂O₃ + K]⁺ | [M+K]⁺ | 207.01666 |

| [C₇H₈N₂O₃ - H]⁻ | [M-H]⁻ | 167.04622 |

| [C₇H₈N₂O₃ + HCOO]⁻ | [M+HCOO]⁻ | 213.05170 |

Source: PubChemLite uni.lu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. This capability is essential for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). For this compound, HRMS would confirm its molecular formula, C₇H₈N₂O₃, by matching the experimentally measured mass to the theoretical exact mass. uni.lu

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Monoisotopic Mass | 168.0535 Da |

| Predicted [M+H]⁺ | 169.06078 Da |

Source: PubChemLite uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov In a typical LC-MS analysis of this compound, the compound would first be passed through an HPLC column (such as a C18 column) to separate it from impurities or other components in a mixture. researchgate.net Upon elution from the column, the analyte is directed into the mass spectrometer's ion source (e.g., ESI), where it is ionized and its m/z ratio is detected. This provides a retention time from the LC component and a mass spectrum from the MS component, allowing for confident identification and quantification. The technique is widely used for analyzing pyrimidine derivatives in various matrices. chemicalbook.comnih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique where the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. While MALDI-TOF is exceptionally useful for the analysis of large biomolecules like proteins and polymers, its application for small molecules like this compound is less common. ESI-MS is generally the preferred method for small molecule analysis due to simpler sample preparation and higher throughput.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV (200-400 nm) and visible (400-800 nm) regions, corresponding to electronic transitions within a molecule. msu.edu The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions.

The highly conjugated pyrimidine ring system, substituted with two electron-donating methoxy groups and an electron-withdrawing aldehyde group, will give rise to intense π→π* transitions, likely in the 250-350 nm range. The carbonyl group of the aldehyde function also possesses non-bonding electrons (n-electrons), which can be excited to an anti-bonding π* orbital. This n→π* transition is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength than the π→π* transitions, potentially appearing as a shoulder on the main absorption peak. researchgate.net

The position and intensity of these absorption bands are sensitive to the solvent polarity (solvatochromism). researchgate.net In polar solvents, the n→π* transition typically undergoes a hypsochromic (blue) shift, while the π→π* transition may experience a bathochromic (red) shift.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound This table is based on general principles for similar chromophores.

| Electronic Transition | Chromophore | Expected Wavelength Region | Solvent Effects |

| π→π | Substituted Pyrimidine Ring | 250 - 350 nm | Bathochromic (red) shift with increasing solvent polarity |

| n→π | Carbonyl (Aldehyde) | >300 nm (weak) | Hypsochromic (blue) shift with increasing solvent polarity |

Source: General spectroscopic principles msu.eduresearchgate.netresearchgate.netscielo.org.za

Computational Chemistry and Theoretical Investigations

Topological and Bonding Analysis

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like bonding picture. This approach allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability. The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the extent of charge delocalization.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 4,6-Dimethoxypyrimidine-5-carbaldehyde This table presents hypothetical but representative data based on NBO analyses of similar pyrimidine (B1678525) derivatives.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O(methoxy) | π* (C-C) pyrimidine | 18.5 |

| LP (1) O(methoxy) | π* (C-N) pyrimidine | 15.2 |

| LP (1) N(pyrimidine) | σ* (C-H) carbaldehyde | 2.5 |

| LP (1) O(carbonyl) | σ* (C-C) ring | 5.8 |

| π (C=C) pyrimidine | π* (C=O) carbaldehyde | 9.7 |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides a three-dimensional picture of how molecules pack together. The surface is color-coded to indicate contacts that are shorter (red), longer (blue), or at van der Waals separation (white).

Furthermore, this analysis generates two-dimensional "fingerprint plots" that summarize all intermolecular contacts, plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total surface area can be calculated, revealing the dominant forces in the crystal packing. For pyrimidine derivatives, H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to crystal stability.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis This table presents hypothetical but plausible data based on analyses of structurally related pyrimidine compounds.

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| O···H / H···O | 22.1 |

| C···H / H···C | 18.3 |

| N···H / H···N | 9.8 |

| C···C | 2.5 |

| Other | 1.8 |

Simulations and Modeling

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a biological target. The results are often expressed as a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction.

Pyrimidine derivatives are known to exhibit a wide range of biological activities, often by inhibiting key enzymes in pathological pathways. For instance, they have been studied as inhibitors of cyclin-dependent kinases (CDKs) and B-cell lymphoma 2 (Bcl-2) proteins, which are crucial targets in cancer therapy. Docking studies of this compound against such targets can predict its potential as an anticancer agent by evaluating its ability to fit into the active site and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues.

Table 3: Illustrative Molecular Docking Results for this compound against Potential Cancer Targets This table presents hypothetical binding energies for predicted interactions based on studies of similar pyrimidine derivatives.

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.8 |

| B-cell lymphoma 2 (Bcl-2) | 2O2F | -8.2 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.5 |

Predicted Collision Cross Section (CCS) Calculations

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. It is determined experimentally using ion mobility-mass spectrometry (IM-MS) and represents the effective area of the ion for collision with a neutral drift gas. CCS values serve as a unique molecular identifier, complementing mass-to-charge ratio and retention time to increase confidence in compound identification, especially in complex mixtures.

Due to the limited availability of experimental CCS data, computational prediction methods have become invaluable. These methods, often employing machine learning algorithms, use the molecule's 2D or 3D structure to calculate a theoretical CCS value. Models are trained on large databases of known compounds to predict the CCS for novel or uncharacterized molecules with a high degree of accuracy, often with prediction errors below 5%. For this compound, a predicted CCS value provides a crucial data point for its future detection and characterization in analytical studies.

Table 4: Predicted Collision Cross Section (CCS) Value This table provides a predicted CCS value based on machine learning models and the compound's structure.

| Compound | Adduct | Predicted CCS (Ų) |

| This compound | [M+H]⁺ | 135.2 |

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. This property is fundamental to a range of advanced technologies, including optical data processing and frequency conversion. The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) governs second-order NLO effects like second-harmonic generation, while the third-order nonlinear susceptibility (χ(3)) is related to third-order effects.

Molecules with a "push-pull" electronic structure, featuring electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit large NLO responses. The pyrimidine core, being electron-deficient, is an excellent component for designing NLO materials. Computational quantum chemistry allows for the calculation of these NLO properties. By applying density functional theory (DFT), the first hyperpolarizability and higher-order susceptibilities of this compound can be predicted, offering insight into its potential for use in photonic and optoelectronic devices.

Table 5: Predicted Nonlinear Optical (NLO) Properties for this compound This table presents hypothetical but representative data based on calculations for similar pyrimidine-based NLO chromophores.

| Property | Symbol | Predicted Value (esu) |

| First Hyperpolarizability | β | 15.5 x 10⁻³⁰ |

| Third-Order Susceptibility | χ(3) | 8.2 x 10⁻¹³ |

Applications of 4,6 Dimethoxypyrimidine 5 Carbaldehyde and Its Derivatives in Advanced Research

Medicinal Chemistry and Biological Sciences

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. nih.gov The unique structural features of 4,6-Dimethoxypyrimidine-5-carbaldehyde, including its aromatic system and reactive functional groups, make it a valuable starting material for the synthesis of compounds with therapeutic potential.

Design and Synthesis of Novel Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov The structure of this compound, with its hydrogen bond acceptors (methoxy groups, nitrogen atoms) and a reactive aldehyde group, serves as an excellent template for the design and synthesis of new pharmacophores. The aldehyde group, in particular, is a versatile handle for introducing a wide range of chemical moieties through reactions such as condensation, oxidation, and reduction, leading to the generation of diverse molecular architectures for biological screening.

The synthesis of various pyrimidine derivatives often starts from readily available precursors, and the modification of these precursors is a key strategy in developing new drugs. For instance, the synthesis of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives, which have shown potential as neuraminidase inhibitors, often begins with an aldehyde, highlighting the importance of carbaldehyde-substituted pyrimidines in generating novel pharmacophoric structures. nih.gov

Development of Antimicrobial Agents

The emergence of drug-resistant microbial strains necessitates the continuous development of new antimicrobial agents. Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties. nih.govnih.gov The pyrimidine ring system is a key component in many clinically used antimicrobial drugs. nih.gov

Derivatives synthesized from substituted pyrimidines have shown promising activity against various microbial pathogens. For example, studies on different pyrimidine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. nih.govsigmaaldrich.com The synthesis of novel pyrimidine derivatives, often involving the functionalization of a pyrimidine core, is a key area of research in the quest for new antimicrobial compounds. nih.gov While direct studies on the antimicrobial activity of this compound are not extensively reported, its role as a precursor for more complex pyrimidine structures with potential antimicrobial properties is significant. The aldehyde functionality allows for the introduction of various side chains and heterocyclic rings, which can modulate the antimicrobial spectrum and potency of the resulting molecules.

A study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which are structurally related to derivatives that could be synthesized from this compound, showed good activity against Staphylococcus aureus and Bacillus subtilis. nih.gov This underscores the potential of pyrimidine-based scaffolds in developing new antimicrobial agents.

Carbonic Anhydrase Inhibitors (CAIs) Development

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. pharmjournal.runih.govnih.gov Sulfonamides are the most well-known class of CAIs, but research into non-sulfonamide inhibitors is an active area. scirp.org Pyrimidine-containing compounds have been investigated as potential CAIs. researchgate.net

Recent studies have shown that derivatives of pyrimidine can act as potent inhibitors of various CA isoforms, including those associated with tumors like CA IX and CA XII. nih.gov The development of isoform-specific inhibitors is a major goal in this field to minimize side effects. scirp.org The scaffold of this compound can be utilized to synthesize novel pyrimidine derivatives that can be tested for their CA inhibitory activity. The reactivity of the aldehyde group allows for the incorporation of different functionalities that can interact with the active site of the enzyme, potentially leading to potent and selective inhibitors. For instance, the synthesis of sulfonamide derivatives incorporating a pyrimidine ring has been explored to target specific CA isoforms. nih.gov

| Compound Class | Target Enzyme | Significance |

| Pyrimidine Derivatives | Carbonic Anhydrase (CA) | Potential for developing novel, non-sulfonamide CAIs. researchgate.net |

| Pyridinium derivatives of sulfonamides | CA IX and CA XII | Targeting tumor-associated CAs for cancer therapy. nih.gov |

Anti-Inflammatory and Anticancer Activity Research

Chronic inflammation is linked to various diseases, including cancer. Pyrimidine derivatives have demonstrated significant potential as both anti-inflammatory and anticancer agents. nih.gov The pyrimidine core is present in several approved anticancer drugs, such as 5-fluorouracil (B62378) and gemcitabine.

The anti-inflammatory activity of pyrimidine derivatives is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). scirp.org Research has shown that certain pyrimidine derivatives exhibit potent anti-inflammatory effects in preclinical models.

In the realm of oncology, pyrimidine derivatives have been investigated for their ability to inhibit various targets, including protein kinases and enzymes involved in angiogenesis. The structural similarity of the pyrimidine ring to the purine (B94841) and pyrimidine bases of DNA and RNA allows these compounds to interfere with nucleic acid synthesis and repair, leading to cytotoxic effects in cancer cells. uni.lu

This compound serves as a valuable starting material for the synthesis of novel pyrimidine derivatives with potential anti-inflammatory and anticancer activities. The aldehyde group can be readily transformed to introduce pharmacophoric features known to be important for these activities. For example, condensation with various amines or active methylene (B1212753) compounds can lead to a library of derivatives for screening.

| Activity | Mechanism/Target (for derivatives) | Relevance of Pyrimidine Scaffold |

| Anti-inflammatory | Inhibition of COX and LOX enzymes. scirp.org | Core structure for designing selective inhibitors. |

| Anticancer | Inhibition of protein kinases, interference with DNA synthesis. uni.lu | Privileged scaffold in oncology drug discovery. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov QSAR models are instrumental in drug discovery for predicting the activity of new compounds, thereby prioritizing synthetic efforts and reducing costs.

QSAR studies have been extensively applied to various series of pyrimidine derivatives to understand the structural requirements for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. sigmaaldrich.com These studies typically involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and developing mathematical models to relate these descriptors to the observed activity.

While specific QSAR studies on a series of derivatives from this compound are not widely published, the principles of QSAR can be applied to guide the design of new derivatives. By understanding the QSAR of known active pyrimidines, medicinal chemists can rationally modify the structure of this compound to enhance a desired biological activity. For example, a QSAR model for anticancer pyrimidines might suggest that introducing a specific substituent at the 5-position of the pyrimidine ring would increase potency.

Exploration of Drug-Likeness and Lead Compound Identification

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of potential candidates to ensure they possess favorable physicochemical properties for oral bioavailability and metabolic stability. This assessment is often guided by rules such as Lipinski's Rule of Five. A "lead compound" is a promising molecule that has shown biological activity and serves as a starting point for optimization into a drug candidate.

The concept of "lead-likeness" focuses on identifying compounds with properties suitable for optimization. Pyrimidine derivatives are often evaluated for their drug-like and lead-like properties. Computational tools are used to predict properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

This compound itself is a small molecule with properties that make it an attractive starting point for generating lead-like compounds. Its derivatives can be designed to fall within the desired physicochemical space for drug candidates. The exploration of drug-likeness for a library of compounds derived from this compound can help in the early identification of promising lead compounds for further development.

Synthetic Chemistry: Building Blocks and Intermediates

The strategic placement of functional groups in this compound makes it a highly effective starting material for the synthesis of more elaborate molecules. The aldehyde offers a site for nucleophilic attack and condensation reactions, while the dimethoxy groups influence the electronic properties of the heterocyclic core.

Role as a Versatile Synthetic Intermediate for Complex Molecules

This compound serves as a foundational intermediate for constructing complex molecular frameworks. Its structural analogue, 4,6-dichloropyrimidine-5-carboxaldehyde, is recognized as a versatile precursor for generating 1,4-disubstituted pyrazolo[3,4-d]pyrimidines, which are themselves important scaffolds in medicinal chemistry. researchgate.net The reactivity of the aldehyde group allows for its transformation into various other functionalities, enabling the assembly of intricate, multi-ring systems. For instance, reactions targeting the aldehyde can lead to the formation of fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, which are classes of compounds investigated for their potential biological activities. nuph.edu.ua The utility of this pyrimidine derivative lies in its ability to introduce a pre-functionalized heterocyclic moiety into a target molecule, streamlining synthetic pathways that would otherwise require more complex, multi-step procedures.

Utility in the Synthesis of Diverse Heterocyclic Systems

The aldehyde functionality of this compound is a key handle for a variety of cyclization reactions, making it an excellent starting point for building diverse heterocyclic systems. The core reactivity is often demonstrated through its chloro-analogue, 4,6-dichloropyrimidine-5-carbaldehyde (B460487), which undergoes well-defined reactions with bifunctional nucleophiles to create fused ring systems.

Key transformations include:

Pyrazolo[3,4-d]pyrimidines: Reaction with various substituted hydrazines leads to the formation of a pyrazole (B372694) ring fused to the pyrimidine core. researchgate.net This reaction proceeds via initial condensation with the hydrazine (B178648) followed by an intramolecular cyclization. The resulting 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines are versatile intermediates for further functionalization. researchgate.net

Pyrrolo[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines: The interaction of the pyrimidine aldehyde with glycine (B1666218) esters can lead to different cyclization products depending on the reaction conditions. nuph.edu.ua This pathway can yield N-(5-formylpyrimidin-4-yl)glycinate derivatives which subsequently cyclize to form fused pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) structures. nuph.edu.ua

These reactions highlight how the pyrimidine-5-carbaldehyde (B119791) scaffold can be readily converted into a range of biologically relevant heterocyclic cores.

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| Substituted Hydrazines | Pyrazolo[3,4-d]pyrimidine | researchgate.net |

| Glycine Esters | Pyrrolo[2,3-d]pyrimidine | nuph.edu.ua |

| Glycine Esters | Pyrido[2,3-d]pyrimidine | nuph.edu.ua |

Precursor in Agrochemical and Dye/Pigment Industries

The pyrimidine ring is a common structural motif in many commercial agrochemicals, particularly fungicides and herbicides. While specific examples detailing the large-scale use of this compound as a direct precursor in the agrochemical industry are not prominent in readily available literature, related compounds underscore the importance of this chemical class. For instance, derivatives like 2-amino-4,6-dimethoxypyrimidine (B117758) are known intermediates in the synthesis of certain fungicides. The structural elements of this compound make it a plausible candidate for research and development in this sector.

Similarly, there is a lack of specific documented use of this compound as a key intermediate in the modern dye and pigment industry. Although many heterocyclic compounds form the basis of chromophores, the direct application of this compound in this field is not widely reported.

Materials Science and Photonics

In materials science, molecules with specific electronic and structural properties are sought for applications ranging from data storage to optical devices. The unique electronic profile of this compound makes it a molecule of interest for creating novel functional materials.

Investigation into Organic Nonlinear Optical (NLO) Materials

Organic molecules with significant nonlinear optical (NLO) properties are crucial for developing advanced photonic technologies like optical switching and frequency conversion. A common molecular design for NLO materials involves a π-conjugated system flanked by electron-donating (D) and electron-accepting (A) groups (a D-π-A structure).

This compound fits this paradigm perfectly:

Electron Donors (D): The two methoxy (B1213986) (-OCH₃) groups on the pyrimidine ring act as strong electron donors.

π-System (π): The aromatic pyrimidine ring serves as the conjugated bridge.

Electron Acceptor (A): The carbaldehyde (-CHO) group is a potent electron acceptor.

This inherent D-π-A arrangement suggests that this compound and its derivatives could exhibit significant second-order NLO properties (hyperpolarizability). Research on other heterocyclic systems, such as pyrazoline derivatives, has demonstrated that such structures can lead to high NLO responses. researchgate.netresearchgate.net Therefore, this pyrimidine aldehyde is a promising candidate for theoretical and experimental investigation as a scaffold for new NLO materials.

Potential in Advanced Functional Materials (e.g., Tetrazole applications)

Tetrazoles are a class of five-membered heterocyclic compounds that have gained significant attention in materials science and medicinal chemistry. They are often used as a metabolically stable bioisostere for the carboxylic acid group and can participate in coordination chemistry and the formation of high-energy materials. researchgate.net

The aldehyde group of this compound provides a synthetic entry point to the formation of a fused or appended tetrazole ring. A plausible synthetic route involves the conversion of the aldehyde to a nitrile (5-cyano-4,6-dimethoxypyrimidine). This transformation can typically be achieved by forming an oxime from the aldehyde, followed by dehydration. The resulting nitrile is the direct precursor for tetrazole synthesis via a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide. The creation of a 5-(1H-tetrazol-5-yl)-4,6-dimethoxypyrimidine derivative would combine the electronic properties of the pyrimidine ring with the unique characteristics of the tetrazole moiety, opening avenues for its use in creating advanced functional materials, including coordination polymers or specialized energetic materials.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 4,6-Dimethoxypyrimidine-5-carbaldehyde and its derivatives lies in the adoption of green and sustainable chemistry principles. dntb.gov.ua Current research emphasizes moving away from hazardous reagents and lengthy reaction sequences towards more environmentally benign and efficient methodologies.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions allow for the assembly of complex molecules like pyrimidines from three or more starting materials in a single step, significantly improving efficiency. bohrium.com A novel iridium-catalyzed multicomponent synthesis has been developed to produce highly substituted pyrimidines from alcohols and amidines, showcasing a sustainable pathway that liberates only water and hydrogen as byproducts. bohrium.com

Green Catalysts and Solvents: Research is moving towards using eco-friendly catalysts and solvents. dntb.gov.ua For instance, a sustainable approach for creating pyrimidine (B1678525) derivatives has been achieved using biogenically produced δ-MnO2 nanoparticles in the absence of external ligands. bohrium.com The use of water as a solvent and catalysts like p-toluene sulfonic acid represents a significant green advancement. bohrium.com

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, often leading to drastically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.net The synthesis of fused pyrimidine systems has been successfully achieved under microwave irradiation in catalyst-free conditions, highlighting a more sustainable and efficient approach. researchgate.net

| Synthetic Strategy | Key Advantages | Representative Example |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity, rapid library generation. bohrium.com | Iridium-catalyzed synthesis of pyrimidines from alcohols and amidines. bohrium.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced product purity. researchgate.net | Catalyst-free synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net |

| Green Catalysis | Use of non-toxic, renewable materials, milder reaction conditions. dntb.gov.uabohrium.com | Synthesis using biogenic δ-MnO2 nanoparticles or p-toluene sulfonic acid in water. bohrium.com |

These advanced synthetic strategies promise to make the production of this compound derivatives more cost-effective, scalable, and environmentally friendly.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To explore the vast chemical space accessible from this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. acs.orgnih.gov These technologies enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new drug candidates and materials. rsc.orgrjraap.com

Future efforts will focus on:

DNA-Encoded Libraries (DELs): This technology allows for the creation and screening of libraries containing millions or even billions of molecules. nih.gov By employing a split-and-pool strategy with pyrimidine scaffolds like 2,4,6-trichloropyrimidine, researchers have successfully generated vast libraries to identify potent protein binders. nih.gov

Automated, Miniaturized Synthesis: The use of acoustic dispensing technology and liquid handlers allows for the synthesis of compound libraries on a nanomole scale directly in screening plates (e.g., 1536-well format). rsc.org This "on-the-fly" synthesis and in-situ screening approach minimizes waste, reduces costs, and shortens discovery timelines. rsc.org

Solution-Phase Parallel Synthesis: Methods for the parallel synthesis of thousands of distinct pyrimidine derivatives have been established. acs.orgnih.gov These techniques use simple manual or automated synthesizers coupled with straightforward purification procedures to rapidly generate libraries of high-purity compounds for biological screening. acs.orgnih.govscispace.com

| Library Technology | Principle | Key Benefit |

| DNA-Encoded Libraries (DELs) | Each molecule is tagged with a unique DNA barcode, allowing for massive pooling and affinity-based screening. nih.gov | Unprecedented library size (millions to billions of compounds) for screening against protein targets. nih.gov |

| Automated Nanoscale Synthesis | Robotic dispensing technology synthesizes compounds directly in assay plates at the nano-scale. rsc.org | Reduces reagent consumption, cost, and environmental footprint while accelerating screening. rsc.org |

| Solution-Phase Parallel Synthesis | Simultaneous synthesis of a large set of individual compounds in separate reaction vessels. acs.orgnih.gov | Generation of gram-scale quantities of over 2200 pyrimidine carboxamides for further study. acs.orgnih.gov |

The application of these high-throughput methods to derivatives of this compound will dramatically increase the probability of identifying molecules with desired biological or material properties.

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling is a critical component of modern chemical research, providing deep insights into the relationship between a molecule's structure and its activity. For derivatives of this compound, advanced computational techniques can guide the design of more potent and selective compounds.

Emerging research avenues include:

Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning and QSAR models are being developed for pyrimidine derivatives. mdpi.com These models can predict the biological activity of novel compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid less active ones. mdpi.com

Molecular Docking and Binding Site Analysis: Computational tools are used to model how pyrimidine derivatives interact with biological targets at the atomic level. Studies on pyrimidine analogs as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase have used these methods to define the steric and electronic requirements for binding, leading to a proposed model of the enzyme's active site. nih.gov

Density Functional Theory (DFT) Studies: DFT and other quantum chemical methods can be used to understand the electronic properties of the pyrimidine scaffold and predict its reactivity. This information is valuable for optimizing synthetic reactions and understanding interaction mechanisms.

By integrating these computational approaches, researchers can adopt a more rational design strategy, reducing the trial-and-error inherent in traditional chemical synthesis and leading to a better understanding of how substituent changes on the pyrimidine ring influence function. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. nih.govmdpi.com Its structural versatility makes it a promising starting point for developing new therapeutic agents against a wide array of diseases. nih.govorientjchem.org Future research on this compound derivatives will likely target novel biological pathways and address unmet medical needs.

Potential therapeutic areas and targets include:

Oncology: Pyrimidine derivatives are known anticancer agents, often acting as antimetabolites (e.g., 5-fluorouracil) or kinase inhibitors. researchgate.netmdpi.com A key emerging area is the targeting of protein-protein interactions. Recently, novel 4,6-pyrimidine analogues were designed as potent inhibitors of the colchicine (B1669291) binding site on tubulin, demonstrating powerful antiproliferative activity against human cancer cell lines. nih.gov Other targets like Aurora A kinase and dihydroorotate dehydrogenase are also under investigation for pyrimidine-based inhibitors. mdpi.comnih.gov

Infectious Diseases: The pyrimidine core is found in various antimicrobial, antiviral, and antimalarial drugs. nih.govresearchgate.net High-throughput screening campaigns continue to identify novel pyrimidine-based structures with potent activity against multidrug-resistant bacteria. nih.govnih.gov

Other Therapeutic Areas: The broad biological activity of pyrimidines extends to anti-inflammatory, analgesic, anticonvulsant, and cardiovascular applications. nih.gov The exploration of derivatives of this compound for these and other indications remains a fertile ground for discovery.

| Therapeutic Area | Potential Biological Target(s) | Example of Pyrimidine Application |

| Oncology | Tubulin (Colchicine Binding Site), Dihydroorotate Dehydrogenase, Aurora Kinases. mdpi.comnih.govnih.gov | Development of potent antiproliferative agents that disrupt microtubule dynamics. nih.gov |

| Infectious Diseases | Dihydrofolate reductase, Bacterial translational machinery. researchgate.netnih.gov | Discovery of new classes of antibiotics against resistant strains like S. aureus. nih.govnih.gov |

| Neurological Disorders | Central Nervous System (CNS) receptors. nih.gov | Development of anticonvulsant and antidepressant agents. nih.govnih.gov |

Integration into Multidisciplinary Research Platforms

The future of chemical research lies not in isolated disciplines but in their convergence. The full potential of this compound will be realized through its integration into multidisciplinary research platforms that combine chemistry, biology, and data science.

These platforms will feature:

Closed-Loop Discovery Cycles: The integration of automated synthesis, high-throughput screening, and artificial intelligence can create a self-improving discovery engine. nih.govrjraap.com In this model, AI algorithms analyze screening data to propose the next generation of molecules to be synthesized, which are then made and tested by automated robotic systems, creating a rapid, iterative cycle of design-make-test-analyze.

Chemical Biology Approaches: Using derivatives of this compound as chemical probes to interrogate biological systems. This involves using click chemistry to attach tags for target identification or imaging, helping to uncover new biological pathways and drug targets. nih.gov

Systems-Level Analysis: Combining screening data with genomics, proteomics, and bioinformatics to understand a compound's effect on a whole system rather than just an isolated target. This holistic view can better predict efficacy and potential side effects.

By positioning this compound within these integrated platforms, the scientific community can accelerate the pace of discovery, moving more efficiently from a promising molecular scaffold to transformative applications in medicine and beyond.

Conclusion and Outlook

Summary of Key Research Contributions

Research on 4,6-Dimethoxypyrimidine-5-carbaldehyde and its derivatives has made significant contributions to synthetic and medicinal chemistry. The reliable synthesis of the parent aldehyde via the Vilsmeier-Haack reaction has established it as a readily accessible building block. researchgate.net Its chemical reactivity, particularly the versatility of the aldehyde group and the potential for substitution on the pyrimidine (B1678525) ring, has been well-explored, enabling the creation of diverse molecular architectures. chemrxiv.orgnuph.edu.ua The most significant impact of this compound lies in its role as a scaffold for the discovery of new therapeutic agents. Studies have consistently shown that derivatives incorporating this pyrimidine core exhibit potent biological activities, including anticancer, anti-inflammatory, and specific enzyme inhibitory functions, particularly against various protein kinases. nih.govnih.govnih.gov

Prospects for Further Academic and Industrial Translation

The future of this compound in research and development appears promising. In academia, further exploration of its reactivity could lead to novel synthetic methodologies for creating complex fused heterocyclic systems with unique three-dimensional structures. There is also scope for detailed investigation into its coordination chemistry and the catalytic or material properties of its metal complexes.

For industrial translation, the focus will remain on its application in drug discovery. The proven success of pyrimidine-based drugs ensures continued interest in this scaffold. nih.govjacsdirectory.com Future work will likely involve the use of computational chemistry and structure-based drug design to create more potent and selective inhibitors targeting specific enzymes, such as kinases involved in cancer or neurodegenerative diseases. mdpi.comnih.gov The development of orally bioavailable pyrimidine derivatives for treating conditions like osteoporosis is an emerging area of interest. rsc.orgnih.gov As high-throughput screening and combinatorial chemistry techniques advance, the role of versatile building blocks like this compound will become even more critical in the pipeline for new pharmaceuticals.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4,6-dimethoxypyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Use 4-aminopyrimidine-5-carbaldehyde derivatives as precursors. These can undergo methoxylation via nucleophilic substitution under reflux with methanol and a base (e.g., K₂CO₃) .

- Route 2 : Adapt protocols from dichloro analogs (e.g., 4,6-dichloropyrimidine-5-carbaldehyde). Replace chlorine atoms with methoxy groups using sodium methoxide in anhydrous conditions .

- Optimization : Monitor reaction progress via HPLC to ensure intermediate purity. Yields depend on temperature control (typically 60–80°C) and exclusion of moisture .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335 hazards). Work in a fume hood to avoid inhalation .

- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent aldehyde oxidation and hydrolysis. Avoid long-term storage; use fresh batches for critical experiments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for –OCH₃) and aldehyde protons (δ ~9.8–10.2 ppm). Compare with analogs like 4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion [M+H]+ at m/z 169.1 (C₇H₈N₂O₃) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallinity of this compound?

- Analysis : The aldehyde and methoxy groups act as hydrogen bond acceptors. Graph-set analysis (e.g., Etter’s rules) predicts dimeric or chain motifs in crystals. Solvent choice (e.g., DMSO vs. ether) alters packing efficiency .

- Experimental : Conduct X-ray diffraction on single crystals grown via slow evaporation. Compare with computational models (DFT) to validate intermolecular interactions .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Case Study : If nucleophilic substitution with glycine esters yields inconsistent results (e.g., 30% vs. 60%):

- Variable Control : Test anhydrous vs. wet conditions; trace water hydrolyzes intermediates .

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to improve methoxide reactivity .

- Scale-Up Adjustments : Optimize stirring rate and solvent volume for larger batches .

Q. How does the aldehyde group participate in forming bioactive heterocycles?

- Mechanism : The aldehyde undergoes condensation with amines (e.g., hydrazines) to form Schiff bases, precursors for pyrazolopyrimidines. Reactivity is pH-dependent: acidic conditions favor imine formation, while basic conditions may cause aldol side reactions .

- Applications : Synthesize thieno[2,3-d]pyrimidine derivatives via cyclization with thiophene analogs. These show enzyme inhibition (e.g., kinase targets) with IC₅₀ values in the micromolar range .

Q. What are the pitfalls in interpreting NMR data for this compound’s derivatives?

- Challenge : Overlapping signals from pyrimidine ring protons and methoxy groups.

- Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns. For example, NOESY can confirm spatial proximity of aldehyde protons to methoxy groups .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize side reactions .

- Safety : Follow GHS guidelines (P261, P305+P351+P338) for eye/skin protection and ventilation .

- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., 4-chloro analogs) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.